3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
Overview
Description
3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential use in the development of new drugs for treating diseases such as cancer and diabetes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, known for its wide range of biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with similar antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar structure, known for its potent anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a naphthyl group, which contribute to its distinct chemical reactivity and biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHIPRYBOEAAE-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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